molecular formula C14H13N3O4 B2735350 N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide CAS No. 923090-70-4

N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2735350
CAS No.: 923090-70-4
M. Wt: 287.275
InChI Key: WGIMMJPAWDXSLP-UHFFFAOYSA-N
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Description

N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide is a synthetic organic compound that features both an aromatic amide and a furan ring

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide typically involves the reaction of 4-aminobenzamide with furan-2-carboxaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Formation of the Schiff base by reacting 4-aminobenzamide with furan-2-carboxaldehyde.

    Step 2: Reduction of the Schiff base to form the corresponding amine.

    Step 3: Acylation of the amine with oxalyl chloride to yield N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-carbamoylphenyl)-N-(thiophen-2-ylmethyl)oxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N’-(4-carbamoylphenyl)-N-(pyridin-2-ylmethyl)oxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide is unique due to the presence of both an aromatic amide and a furan ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-12(18)9-3-5-10(6-4-9)17-14(20)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H2,15,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIMMJPAWDXSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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